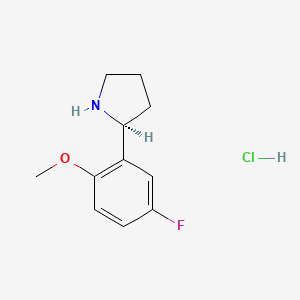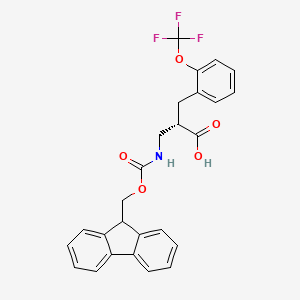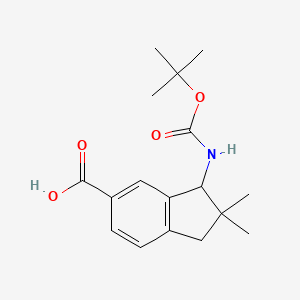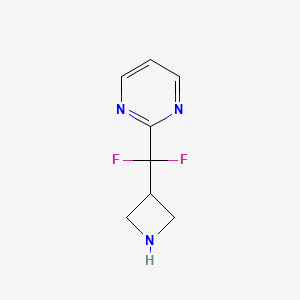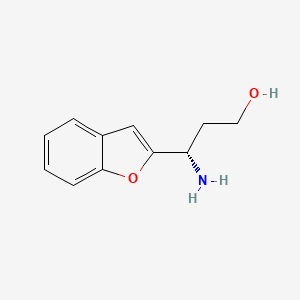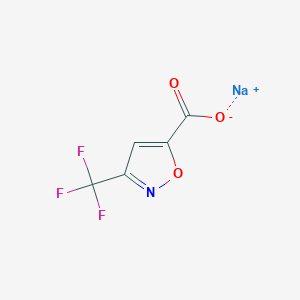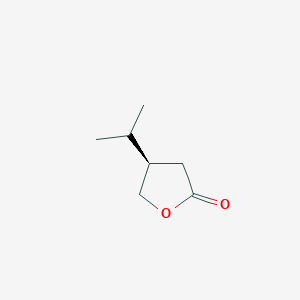
(R)-4-Isopropyldihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Isopropyldihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans This compound is characterized by a furan ring that is partially saturated and substituted with an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Isopropyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-isopropyl-1,3-butanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of ®-4-Isopropyldihydrofuran-2(3H)-one can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound.
化学反応の分析
Types of Reactions: ®-4-Isopropyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include lactones, carboxylic acids, and various substituted dihydrofurans, depending on the specific reaction conditions and reagents used.
科学的研究の応用
®-4-Isopropyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrially important compounds.
作用機序
The mechanism by which ®-4-Isopropyldihydrofuran-2(3H)-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
4-Isopropyldihydrofuran-2(3H)-one: The racemic mixture of the compound.
4-Isopropyltetrahydrofuran: A fully saturated analog.
4-Isopropylfuran: An unsaturated analog.
Uniqueness: ®-4-Isopropyldihydrofuran-2(3H)-one is unique due to its specific stereochemistry, which can impart distinct chemical and biological properties compared to its racemic or fully saturated counterparts. This stereochemistry can influence its reactivity, binding affinity, and overall effectiveness in various applications.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
(4R)-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
InChIキー |
KSHNENOHFJQWJE-LURJTMIESA-N |
異性体SMILES |
CC(C)[C@H]1CC(=O)OC1 |
正規SMILES |
CC(C)C1CC(=O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


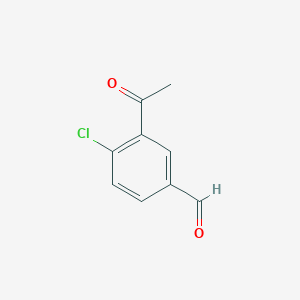
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12957690.png)
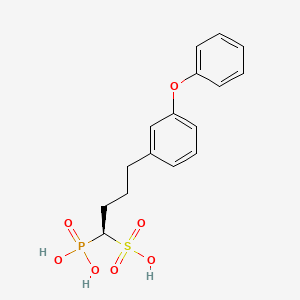
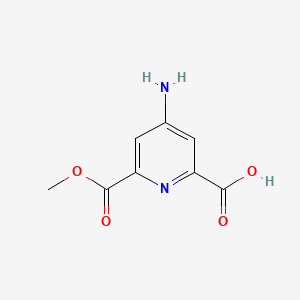
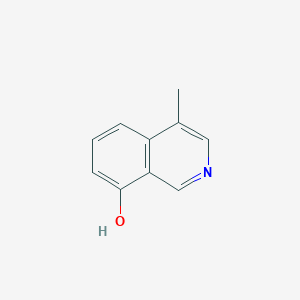
![Bicyclo[3.2.1]octan-1-amine](/img/structure/B12957711.png)
